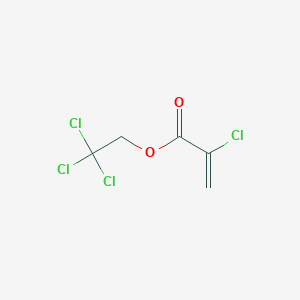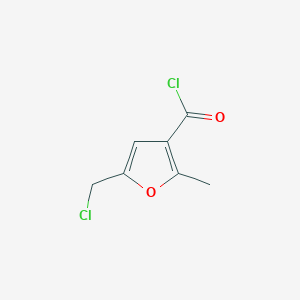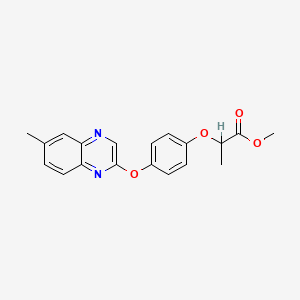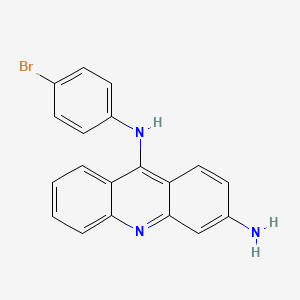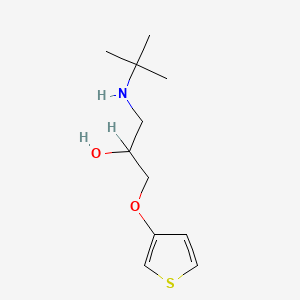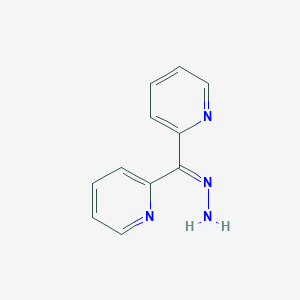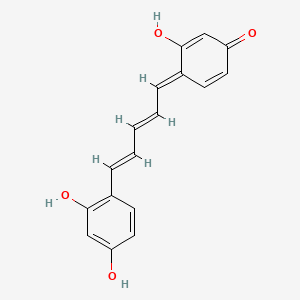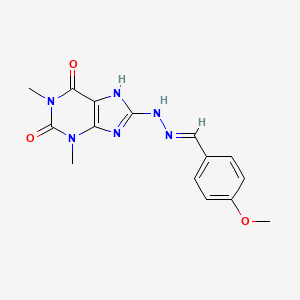
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is a synthetic phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three tert-butyl groups and a hydroxyethoxy group attached to a cyclohexa-2,5-dien-1-one ring. It is a sterically hindered phenol, which makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include the use of sulfuric acid as a catalyst and methyl tert-butyl ether as the alkylating agent. The reaction proceeds with high yields, often up to 90%, and involves multiple steps of alkylation to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals and phenoxonium cations.
Reduction: It can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted phenols and cyclohexadienones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a stabilizer and antioxidant in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and free radical scavenger.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one involves its ability to donate hydrogen atoms and stabilize free radicals. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s antioxidant properties. The pathways involved include the formation of stable phenoxy radicals and subsequent reactions that prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar antioxidant properties but without the hydroxyethoxy group.
2,6-Di-tert-butylphenol: Another related compound used widely as an antioxidant in industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tri-tert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
73405-44-4 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2,4,6-tritert-butyl-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H34O3/c1-17(2,3)14-12-20(19(7,8)9,23-11-10-21)13-15(16(14)22)18(4,5)6/h12-13,21H,10-11H2,1-9H3 |
Clave InChI |
KQHQOCHRNSKODZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


